Butylamine, N-(2-(triethylsiloxy)ethyl)-

Description

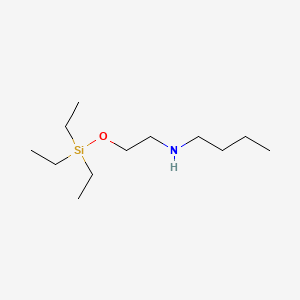

Butylamine, N-(2-(triethylsiloxy)ethyl)-, is a specialized amine derivative featuring a butylamine backbone modified with a 2-(triethylsiloxy)ethyl substituent. This structural modification introduces a silicon-containing triethylsiloxy (TES) group, which significantly alters the compound's physicochemical properties compared to unmodified butylamine. The TES group enhances hydrophobicity and may improve thermal stability, making the compound suitable for applications in organic synthesis, pharmaceuticals, and materials science.

Key characteristics of butylamine (CAS 109-73-9) include:

- Molecular formula: C₄H₁₁N

- Classification: Primary aliphatic amine

- Applications: Precursor in drug synthesis, corrosion inhibitors, and polymer chemistry .

The TES modification likely expands its utility in siloxane-based materials or as a protecting group in multistep syntheses.

Properties

CAS No. |

20467-03-2 |

|---|---|

Molecular Formula |

C12H29NOSi |

Molecular Weight |

231.45 g/mol |

IUPAC Name |

N-(2-triethylsilyloxyethyl)butan-1-amine |

InChI |

InChI=1S/C12H29NOSi/c1-5-9-10-13-11-12-14-15(6-2,7-3)8-4/h13H,5-12H2,1-4H3 |

InChI Key |

QJVZLNOTHWMQKR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCCO[Si](CC)(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butylamine, N-(2-(triethylsiloxy)ethyl)- typically involves the reaction of butylamine with a triethylsiloxyethyl halide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of Butylamine, N-(2-(triethylsiloxy)ethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction efficiency and yield. The reaction mixture is then purified using distillation or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Butylamine, N-(2-(triethylsiloxy)ethyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triethylsiloxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

Butylamine, N-(2-(triethylsiloxy)ethyl)- has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.

Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Butylamine, N-(2-(triethylsiloxy)ethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. It can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares Butylamine, N-(2-(triethylsiloxy)ethyl)- with selected analogs:

Key Observations:

Hydrophobicity : The TES group in Butylamine, N-(2-(triethylsiloxy)ethyl)-, confers greater hydrophobicity than analogs like N-(3-chloropropyl)butylamine, which has polar chloro groups. This property is critical for applications requiring lipid membrane penetration or silicone compatibility .

The TES group may reduce metabolic degradation, extending half-life in vivo .

Synthetic Challenges : Analogous TES-containing compounds often require careful workup due to similar polarities between intermediates and byproducts, as seen in acetylated butylamine reactions .

Physicochemical Properties

Predicted properties for Butylamine, N-(2-(triethylsiloxy)ethyl)-, based on analogs (e.g., ):

- Collision Cross Section (CCS) : ~171 Ų (predicted for [M+H]+ adduct), comparable to benzodioxan-containing analogs.

- Solubility : Likely low in water (<1 mg/mL) due to the TES group; soluble in organic solvents like toluene or THF.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.